2-(4-Methoxyphenyl)cyclohepta-2,4,6-trien-1-one
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common synthetic route involves the oxidation of cycloheptatriene using selenium dioxide. Another method involves the bromination of tropinone followed by a Hofmann elimination . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common reagents used in these reactions include bromine for bromination and potassium hydroxide for ring contraction reactions. Major products formed from these reactions include benzoic acid and various substituted derivatives .
Scientific Research Applications
2-(4-Methoxyphenyl)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities.
Medicine: Some derivatives of this compound have shown promise in medicinal chemistry for their potential therapeutic effects.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The ketone group in the compound is highly reactive, making it a key site for chemical transformations .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)cyclohepta-2,4,6-trien-1-one can be compared with other similar compounds such as tropone and tropolone. Tropone is a simpler compound with a similar seven-membered ring structure but lacks the methoxyphenyl group. Tropolone, on the other hand, has an additional hydroxyl group, making it more reactive in certain chemical reactions . The presence of the methoxyphenyl group in this compound makes it unique and provides it with distinct chemical properties.
Properties
CAS No. |
40394-02-3 |
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Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H12O2/c1-16-12-9-7-11(8-10-12)13-5-3-2-4-6-14(13)15/h2-10H,1H3 |
InChI Key |
NTNCJCQMAQWMPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=CC2=O |
Origin of Product |
United States |
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